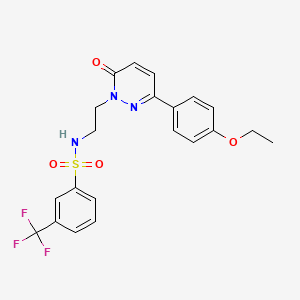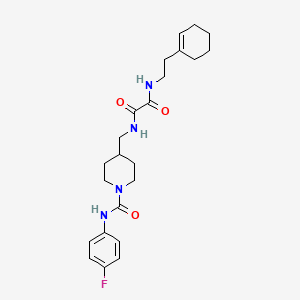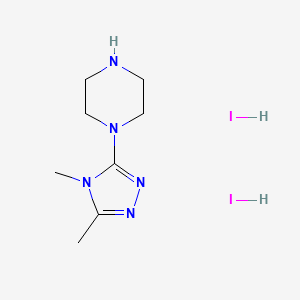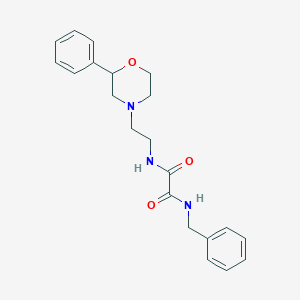![molecular formula C17H22N4O2 B2472641 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine CAS No. 2379947-73-4](/img/structure/B2472641.png)
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine, also known as MPP, is a novel compound that has gained significant attention in scientific research. MPP is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in several cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine exerts its pharmacological effects by selectively inhibiting the PKC family of enzymes. PKC plays a crucial role in several cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways. This results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. This compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase. In diabetic animal models, this compound improves glucose metabolism and insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS1). In neurodegenerative disorders, this compound protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in cellular processes. This compound is also easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. This compound also has a short half-life, which can make it challenging to maintain a consistent concentration in cell culture or animal models.
Orientations Futures
There are several future directions for the research on 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine. One potential direction is to investigate its therapeutic potential in other diseases such as cardiovascular disease and inflammation. Another direction is to develop more potent and selective inhibitors of PKC based on the structure of this compound. Additionally, the development of novel drug delivery systems can improve the bioavailability and efficacy of this compound in vivo. Finally, the identification of biomarkers for PKC activation can help in the development of personalized medicine for diseases where PKC plays a crucial role.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of PKC, which plays a crucial role in several cellular processes. This compound has potential therapeutic applications in several diseases such as cancer, diabetes, and neurodegenerative disorders. The synthesis method of this compound is relatively simple, and it is readily available for research purposes. However, this compound has some limitations for lab experiments, such as poor solubility and a short half-life. The future directions for research on this compound include investigating its therapeutic potential in other diseases, developing more potent and selective inhibitors of PKC, and identifying biomarkers for PKC activation.
Méthodes De Synthèse
The synthesis of 4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine involves the reaction of 4-methoxy-2-chloropyrimidine with 4-[(2-methylpyridin-4-yl)methoxy]methylpiperidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, and the product is purified by column chromatography. The final product is obtained as a white solid with a high yield.
Applications De Recherche Scientifique
4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications in several diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
4-methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-15(3-7-18-13)23-12-14-5-9-21(10-6-14)17-19-8-4-16(20-17)22-2/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGXTXUYUCGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',5-Dihydroxy-3-[(2-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-7-[[3-O-beta-D-glucopyranosyl-2-O-(4-hydroxy-trans-cinnamoyl)-beta-D-glucopyranosyl]oxy]flavone](/img/structure/B2472558.png)

![N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B2472567.png)
![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)


![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2472574.png)


![2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid](/img/structure/B2472577.png)

![2-(4-ethoxyphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2472580.png)